7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane
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Overview
Description
7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane is a spiroketal compound characterized by its unique structure, which includes two heterocycles sharing a central carbon atom. This compound is part of the spiroketal family, known for their non-planar substructures and presence in various natural products and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane typically involves the acid-catalyzed spiroketalization of dihydroxyketals. This method, while common, does not always provide stereocontrol. To achieve stereoselectivity, alternative methods such as the use of chiral catalysts or specific reaction conditions have been developed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: A related spiroketal compound with similar structural features.
1,7-Diazaspiro[5.5]undecane: Contains nitrogen atoms in the spiroketal structure, offering different chemical properties and reactivity.
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: Another spiroketal with methyl groups, providing distinct steric and electronic effects.
Uniqueness
7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane stands out due to its cyclohexyl group, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
CAS No. |
62674-11-7 |
---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
11-cyclohexyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C15H26O2/c1-2-7-13(8-3-1)14-9-4-5-10-15(14)16-11-6-12-17-15/h13-14H,1-12H2 |
InChI Key |
PFZCWMSRAVSORM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCCCC23OCCCO3 |
Origin of Product |
United States |
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